(2-Bromophenoxy)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

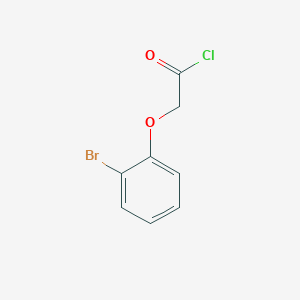

“(2-Bromophenoxy)acetyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .

Synthesis Analysis

While specific synthesis methods for “(2-Bromophenoxy)acetyl chloride” were not found in the search results, a related compound, m-aryloxy phenols, has been synthesized using innovative methods . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis

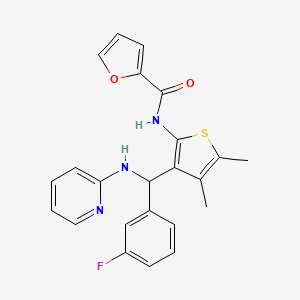

The molecular structure of “(2-Bromophenoxy)acetyl chloride” is represented by the formula C8H6BrClO2 . The compound’s structure can be further analyzed using its SMILES notation: C1=CC=C(C(=C1)OCC(=O)Cl)Br .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromophenoxy)acetyl chloride” include a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .Scientific Research Applications

Proteomics Research

“(2-Bromophenoxy)acetyl chloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization.

Synthesis of Derivatives

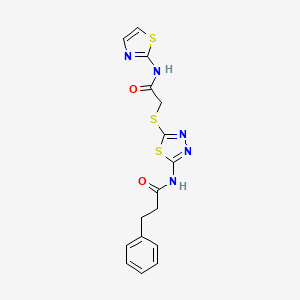

This compound is used in the synthesis of various derivatives . These derivatives can have different properties and can be used in various fields of research. For example, phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been studied for their pharmacological activities .

Medicinal Chemistry

“(2-Bromophenoxy)acetyl chloride” plays a role in medicinal chemistry . It can be used in the synthesis of new pharmaceutical compounds. Medicinal chemists use this compound to design an integrated and developing system that portends an era of novel and safe tailored drugs .

Cancer Therapeutics

Metal complexes synthesized with “(2-Bromophenoxy)acetyl chloride” have shown significant potential for therapeutic chemoprevention against cancerous cells . These complexes exhibit efficacy comparable to that of doxorubicin, a commonly used chemotherapy drug .

Industrial Organic Chemistry

This compound intersects with industrial organic chemistry . It is used in the synthesis of biologically active drugs and other pharmaceutical substances .

Pharmacology

“(2-Bromophenoxy)acetyl chloride” is used in pharmacology . It is used in the study of the utilization of drugs and their biological effects .

Safety and Hazards

Future Directions

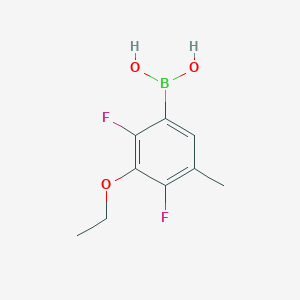

While specific future directions for “(2-Bromophenoxy)acetyl chloride” were not found in the search results, research into related compounds such as m-aryloxy phenols suggests potential applications in various industries, including plastics, adhesives, and coatings . These compounds also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2-bromoacetyl group, have been found to interact with prostaglandin g/h synthase 1 in humans .

Mode of Action

It’s known that acetyl chloride compounds can participate in various chemical reactions, including nucleophilic substitution reactions . In such reactions, the chloride ion is typically a leaving group, allowing the acetyl group to form a bond with a nucleophile.

Biochemical Pathways

Acetyl groups play a crucial role in many biochemical pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential pathways in biochemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of (2-Bromophenoxy)acetyl chloride . .

properties

IUPAC Name |

2-(2-bromophenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONCSXBMRXZDAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)

![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)